4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid
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Overview
Description
4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid typically involves multistep reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. For example, the synthesis might involve the reaction of 2-methoxybenzylamine with benzaldehyde to form an imine intermediate, followed by reduction and subsequent acylation with 4-carboxybenzoyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and automated systems would enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(Methoxycarbonyl)phenyl)amino)methylbenzoic acid
- 2-Methoxyphenylacetic acid
- Benzeneacetic acid, (4-methoxyphenyl)methyl ester
Uniqueness
What sets 4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
89573-24-0 |
---|---|
Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-[[(2-methoxyphenyl)-phenylmethyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-28-20-10-6-5-9-19(20)22(17-7-3-2-4-8-17)24-21(25)15-16-11-13-18(14-12-16)23(26)27/h2-14,22H,15H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
WZQJMMHZCVXDQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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